molecular formula C11H13BrO B3196826 2-Bromo-4'-ethylpropiophenone CAS No. 100125-88-0

2-Bromo-4'-ethylpropiophenone

Cat. No.: B3196826
CAS No.: 100125-88-0
M. Wt: 241.12 g/mol
InChI Key: LHNIZFOPIIXWPB-UHFFFAOYSA-N
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Description

2-Bromo-4’-ethylpropiophenone is an organic compound with the molecular formula C11H13BrO. It is characterized by a phenyl ring attached to a propiophenone group, substituted by a bromine atom at the 2-position and an ethyl group at the 4’-position. This compound is a versatile intermediate used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-ethylpropiophenone typically involves the bromination of 4’-ethylpropiophenone. The reaction is carried out by dissolving 4’-ethylpropiophenone in glacial acetic acid, followed by the addition of bromine. The reaction mixture is stirred at room temperature until the bromination is complete, resulting in the formation of 2-Bromo-4’-ethylpropiophenone .

Industrial Production Methods: Industrial production of 2-Bromo-4’-ethylpropiophenone follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4’-ethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products:

    Substitution: Corresponding substituted derivatives (e.g., 2-amino-4’-ethylpropiophenone).

    Reduction: 2-Bromo-4’-ethylpropiophenol.

    Oxidation: 2-Bromo-4’-ethylbenzoic acid.

Scientific Research Applications

2-Bromo-4’-ethylpropiophenone is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4’-ethylpropiophenone involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity, enabling it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4’-ethylpropiophenone is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct reactivity and versatility in chemical syntheses. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of diverse compounds.

Properties

IUPAC Name

2-bromo-1-(4-ethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNIZFOPIIXWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethylcadmium is then prepared, as described in Example 8, from 63 g of ethyl bromide, 13.8 g of magnesium and 53 g of cadmium chloride. It is suspended in 400 ml of benzene, and a solution of 48.7 g of the previously prepared 4-ethylbenzoyl chloride diluted in 100 ml of benzene is then added dropwise, while cooling to below 10° C. After the addition, the mixture is stirred for one hour at ambient temperature and then for 2 hours at the reflux temperature. It is then cooled to 10° C. and poured onto a mixture of ice and salt, with stirring; the resulting mixture is filtered and the organic phase is separated from the filtrate, extracted twice with dilute sodium hydroxide solution, washed with water, dried over magnesium sulphate and evaporated. 48.4 g of an oily residue remain, which is distilled under a high vacuum (13 Pa). A fraction consisting of 35.6 g of virtually pure 4'-ethylpropiophenone passes over at between 65° and 80° C. In order to effect bromination of the propiophenone, 34.8 g thereof are dissolved in 1,000 ml of tetrahydrofuran, and 17.5 ml of pyrrolidinone and then 114 g of pyrrolidinone hydrotribromide are added. The mixture is heated under reflux, with stirring; it decolourises gradually and pyrrolidinone hydrobromide precipitates. The reaction is complete after one hour, the hydrobromide is filtered off and rinsed with ethyl acetate and the solvents are evaporated off from the filtrate. The partially crystalline, oily orange residue is taken up in a mixture of water and methylene chloride. The organic phase is separated off, washed twice with water, dried and evaporated in vacuo. The greenish oily residue is dissolved in toluene, pentane is added, a small greenish gummy fraction is filtered off on paper and the filtrate is evaporated. An oily residue remains, which is used as such in a subsequent step.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
13.8 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
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solvent
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0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
53 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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